5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Overview
Description
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is an organic compound that belongs to the porphyrin class . It is a synthetic tetra-tolylated porphyrin that is often used as a sensitizer for dye-sensitized solar cells and as a catalyst for organic reactions .
Synthesis Analysis
The synthesis of TPTP involves the use of improved Hummers methods to synthesize graphene oxide (GO), and a thermally heating bottom-up approach is used to reduce GO to reduced graphene oxide (rGO) . The composite of rGO/TPTP is synthesized using a simple chemical method .Molecular Structure Analysis
The molecular formula of TPTP is C48H38N4 . It has an average mass of 670.842 Da and a monoisotopic mass of 670.309631 Da .Chemical Reactions Analysis
TPTP has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide (rGO) and TPTP . The sensing response of rGO/TPTP for various concentrations of sulfur dioxide (SO2) was investigated in chemiresistive modality .Physical And Chemical Properties Analysis
TPTP has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 208.3±0.3 cm3, and its polar surface area is 57 Å2 . It also has a polarizability of 82.6±0.5 10-24 cm3, a surface tension of 55.8±3.0 dyne/cm, and a molar volume of 555.5±3.0 cm3 .Scientific Research Applications
Interaction with Nucleic Agents : A study by Makarska-Białokoz (2013) investigated the association between water-soluble cationic porphyrins, including a derivative of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, and nucleic agents using UV-VIS spectroscopy. This research provides insights into the interactions of porphyrins with nucleic compounds, relevant to molecular biology and genetics (Makarska-Białokoz, 2013).
Ion-Association Adsorption at Interfaces : Saitoh and Watarai (1997) studied the ion-association adsorption of ionic derivatives of porphyrin, including 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, at liquid-liquid interfaces. This research has implications for understanding interfacial chemical reactions and could be applied in electrochemistry and materials science (Saitoh & Watarai, 1997).
Porphyrin-Peptide Constructs for MRI : Matthews, Pouton, and Threadgill (1999) developed monofunctionalised electrophilic and nucleophilic derivatives of 5,10,15,20-tetraphenyl-21H,23H-porphine for attachment to peptide amino and carboxyl side-chains. These novel polymeric porphinatomanganese(III) agents have potential applications in enhancing contrast in Magnetic Resonance Imaging (MRI) (Matthews, Pouton, & Threadgill, 1999).
Photophysical Properties in Photovoltaics : Makhlouf, Shehata, and Abdelhady (2019) explored the tuning of structural and optical properties of thin films of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine, highlighting its potential as a promising photovoltaic absorber material. This research is significant for the development of more efficient solar cells (Makhlouf, Shehata, & Abdelhady, 2019).
Corrosion Inhibition in Steel : Singh et al. (2015) investigated the use of porphyrins, including 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, as corrosion inhibitors for J55 steel in environments saturated with CO2. This has practical applications in protecting metals from corrosion, especially in industrial settings (Singh et al., 2015).
Optical Limiting Applications : Martin et al. (2005) found that simple metalloporphyrins based on 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine exhibit excellent optical limiting performance, important for protecting optical sensors and human eyes from intense light sources (Martin et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine | |
CAS RN |
14527-51-6 | |
Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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